molecular formula C22H19FN4O2 B2970458 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-methylbenzyl)acetamide CAS No. 1260997-45-2

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-methylbenzyl)acetamide

Cat. No.: B2970458
CAS No.: 1260997-45-2
M. Wt: 390.418
InChI Key: FKTINKYHKZIHHQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core linked to a pyrrole ring and an acetamide group substituted with a 3-methylbenzyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its hydrogen-bonding capabilities and metabolic stability, making it prevalent in medicinal chemistry . The 4-fluorophenyl group enhances electronic interactions with biological targets, while the 3-methylbenzyl substituent contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-15-4-2-5-16(12-15)13-24-20(28)14-27-11-3-6-19(27)22-25-21(26-29-22)17-7-9-18(23)10-8-17/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTINKYHKZIHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-methylbenzyl)acetamide represents a class of oxadiazole derivatives that have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antibacterial, antitumor, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H17FN4O2C_{15}H_{17}FN_{4}O_{2} with a molecular weight of 304.32 g/mol . Its structure includes a pyrrole ring and an oxadiazole moiety, which are known for their significant biological activities.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit promising antibacterial properties. For example, compounds structurally related to 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In a comparative study, derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundS. aureus31.25
Related Oxadiazole DerivativeE. coli15.00

Antitumor Activity

Studies have also highlighted the antitumor potential of similar oxadiazole compounds. The incorporation of the fluorophenyl group has been linked to enhanced cytotoxic effects against cancer cell lines. For instance, one study reported that certain oxadiazole derivatives induced apoptosis in human cancer cells through the activation of caspase pathways .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are significant as they can mitigate oxidative stress in biological systems. Compounds derived from 1,2,4-oxadiazoles have been shown to scavenge free radicals effectively, contributing to their potential therapeutic applications in diseases related to oxidative damage .

Enzyme Inhibition

Recent research has identified that some oxadiazole derivatives exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO). This suggests potential applications in treating neurodegenerative disorders where MAO activity is implicated .

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

  • Antibacterial Screening : A series of synthesized oxadiazole compounds were tested against multiple bacterial strains. One compound exhibited potent activity against MRSA with an MIC value significantly lower than that of conventional antibiotics .
  • Antitumor Effects : In vitro studies on human breast cancer cell lines showed that specific derivatives could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase .
  • Neuroprotective Effects : A study explored the neuroprotective potential of oxadiazole derivatives in models of oxidative stress-induced neuronal damage, showing promising results in reducing cell death and improving cell viability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound is compared to three analogs from the evidence (Table 1):

Compound Substituent on Benzyl Group Core Heterocycle Key Physical/Chemical Properties
Target Compound: 2-(2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-methylbenzyl)acetamide 3-Methylbenzyl 1,2,4-Oxadiazole + Pyrrole Likely moderate lipophilicity (logP ~3.5*)
N-(2-Chlorobenzyl)-2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 2-Chlorobenzyl 1,2,4-Oxadiazole + Pyrrole Higher electronegativity (Cl substituent)
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide Thiazole + Pyrazole Thiazole + Pyrazole Enhanced π-π stacking (phenyl groups)
Chromenone-Fluorophenyl Derivative Chromen-4-one + Fluorophenyls Chromenone + Pyrazolo[3,4-d]pyrimidine High melting point (302–304°C), High MW (571.2 g/mol)

*Estimated based on substituent contributions.

Key Observations:

The chromenone analog’s fluorine atoms and fused ring system enhance metabolic stability and rigidity, reflected in its high melting point .

Heterocyclic Core Influence: The 1,2,4-oxadiazole-pyrrole system (target compound and ) favors planar interactions with biological targets, whereas the thiazole-pyrazole hybrid in may engage in distinct binding modes via sulfur and nitrogen lone pairs.

Pharmacological Implications

While direct activity data are unavailable for the target compound, inferences can be drawn from analogs:

  • Antimicrobial Activity : Oxadiazole derivatives often exhibit antimicrobial properties; the fluorine atom may enhance penetration through bacterial membranes .
  • Kinase Inhibition: The chromenone analog’s high molecular weight and fluorinated aromatic systems align with kinase inhibitor design principles .
  • Metabolic Stability: Fluorine substituents and rigid cores (e.g., chromenone) reduce oxidative metabolism, extending half-life .

Research Findings and Data Gaps

  • Pharmacokinetic Data : Absence of logP, IC50, or bioavailability data for the target compound limits direct comparisons. Further studies are needed to evaluate its ADMET profile.

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